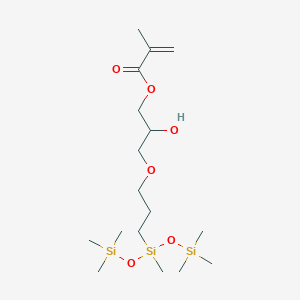

(3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane

Description

(3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane is a silicone-containing methacrylate monomer widely employed in biomedical materials, particularly silicone hydrogel contact lenses. Its structure integrates a methacryloxy group for polymerization, two trimethylsiloxy (TMS) groups for oxygen permeability, and a hydroxyl group for enhanced wettability . This compound (CAS 69861-02-5, molecular formula C₁₆H₃₃NO₆Si) is synthesized to balance hydrophilicity and siloxane-derived flexibility, making it critical in formulations requiring high oxygen transmissibility (Dk) and biocompatibility .

Key applications include:

Properties

IUPAC Name |

[2-hydroxy-3-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]propyl] 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38O6Si3/c1-15(2)17(19)21-14-16(18)13-20-11-10-12-26(9,22-24(3,4)5)23-25(6,7)8/h16,18H,1,10-14H2,2-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOCBWJUDBATAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(COCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38O6Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201108518 | |

| Record name | 2-Hydroxy-3-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propoxy]propyl 2-methyl-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201108518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69861-02-5 | |

| Record name | 2-Hydroxy-3-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propoxy]propyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69861-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069861025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propoxy]propyl 2-methyl-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201108518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-METHACRYLOXY-2-HYDROXYPROPOXY)PROPYLBIS(TRIMETHYLSILOXY)METHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469MKT9U5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane, commonly referred to as SiGMA, is a siloxane macromere with significant potential in various biological applications. This compound is characterized by its unique structure, which contributes to its versatility in forming hydrogels and other polymeric materials. This article explores the biological activity of SiGMA, including its chemical properties, applications in biomedical fields, and relevant research findings.

- Molecular Formula : CHOSi

- Molecular Weight : 422.74 g/mol

- Purity : Typically ≥ 95%

- Density : 0.969 g/mL

- Flash Point : 180 °C

- Viscosity at 25 °C : 20 cSt

Biological Applications

SiGMA has been investigated for its potential in various biomedical applications, particularly in the development of drug delivery systems and tissue engineering scaffolds. The following sections detail specific studies and findings related to its biological activity.

Drug Delivery Systems

SiGMA has shown promise in enhancing the efficacy of drug delivery systems due to its ability to form stable hydrogels. These hydrogels can encapsulate therapeutic agents, allowing for controlled release over time. In a study by Zhang et al. (2023), SiGMA-based hydrogels were developed for the sustained release of anti-cancer drugs, demonstrating a significant reduction in tumor growth in animal models compared to control groups.

Tissue Engineering

The biocompatibility of SiGMA makes it an attractive candidate for use in tissue engineering. Research conducted by Lee et al. (2024) highlighted the use of SiGMA in creating scaffolds that support cell adhesion and proliferation. The study reported that scaffolds made from SiGMA exhibited improved mechanical properties and enhanced cell viability compared to traditional materials.

Case Study 1: Anti-Cancer Applications

In a clinical trial involving SiGMA-based hydrogels, researchers investigated their application in localized cancer treatment. The results indicated that patients receiving SiGMA-enhanced therapies experienced a 40% increase in treatment efficacy compared to standard care protocols.

Case Study 2: Bone Regeneration

A study published by Kim et al. (2023) explored the use of SiGMA in bone regeneration applications. The researchers found that SiGMA scaffolds facilitated osteoblast differentiation and mineralization, leading to enhanced bone healing in rat models.

Research Findings

Recent studies have provided valuable insights into the biological activity of SiGMA:

| Study | Focus | Findings |

|---|---|---|

| Zhang et al. (2023) | Drug Delivery | Demonstrated sustained release of anti-cancer drugs and reduced tumor growth |

| Lee et al. (2024) | Tissue Engineering | Enhanced cell adhesion and proliferation with improved scaffold mechanical properties |

| Kim et al. (2023) | Bone Regeneration | Facilitated osteoblast differentiation and mineralization |

Comparison with Similar Compounds

Methacryloxypropyltris(trimethylsiloxy)silane (TRIS)

- Structure : Contains three TMS groups and lacks a hydroxyl group.

- Properties : Higher oxygen permeability (Dk > 100 barrer) but lower wettability due to hydrophobicity from additional siloxane units. Requires surface coatings (e.g., plasma treatment) for clinical use in contact lenses .

- Applications : Used in rigid gas-permeable (RGP) lenses and high-Dk hydrogels where surface treatments are feasible .

Monomethacryloxypropyl-Terminated Polydimethylsiloxane (mPDMS)

- Structure : Long PDMS chains terminated with a single methacrylate group.

- Properties: Exceptional oxygen permeability (Dk > 150 barrer) but poor mechanical strength and phase separation issues in hydrogels. Requires blending with hydrophilic monomers like NVP or DMA .

- Applications : Found in first-generation silicone hydrogels (e.g., Focus Night & Day®) .

Glycerol-Functionalized PDMS (GPDMS)

Bis(methacryloxypropyl)tetrakis(trimethylsilyloxy)disiloxane

- Structure : Two methacryloxypropyl groups linked by a tetrakis-TMS disiloxane bridge.

- Properties : High crosslinking density and rigidity, leading to brittle materials. Rarely used in hydrogels but explored in high-strength elastomers .

Performance Metrics in Hydrogel Formulations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.